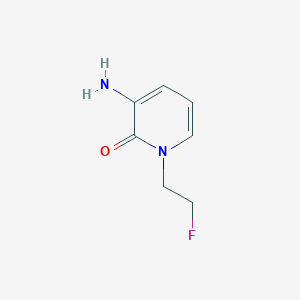

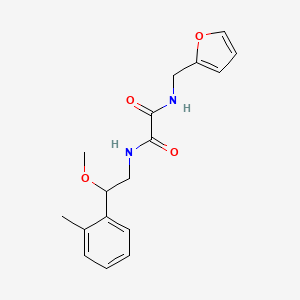

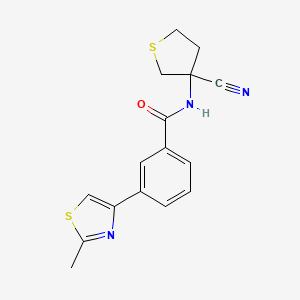

2-(4-ethoxyphenyl)-N-(2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(pyrrolidin-1-yl)ethyl)acetamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound "2-(4-ethoxyphenyl)-N-(2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(pyrrolidin-1-yl)ethyl)acetamide" is a structurally complex molecule that may be related to the family of acetamides with potential biological activity. While the provided papers do not directly discuss this compound, they offer insights into similar molecules that could help infer the properties and activities of the compound .

Synthesis Analysis

The synthesis of related N-[2-(1-pyrrolidinyl)ethyl]acetamides involves the introduction of various substituents at the carbon adjacent to the amide nitrogen (C1). The paper by explores the synthesis of a series of these compounds, with variations in N-acyl, N-alkyl, and amino functions. The optimal compound identified in this study features a 1-methylethyl substituent at C1 and a 3,4-dichlorophenyl group. This suggests that the synthesis of the compound would likely involve similar strategies, possibly utilizing racemic or chiral amino acids to introduce the tetrahydroquinolinyl and pyrrolidinyl substituents.

Molecular Structure Analysis

The molecular structure of acetamide derivatives is crucial for their biological activity as kappa-opioid agonists. The study indicates that the presence of substituted-aryl groups at C1 significantly affects the potency of these compounds. Therefore, the ethoxyphenyl and tetrahydroquinolinyl groups in the compound of interest are likely to influence its binding affinity and selectivity towards biological targets.

Chemical Reactions Analysis

Although the specific chemical reactions of "2-(4-ethoxyphenyl)-N-(2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(pyrrolidin-1-yl)ethyl)acetamide" are not detailed in the provided papers, the photochemically induced cyclization of related compounds is discussed in . This process is used to synthesize phenanthrene ring systems, which could be a relevant reaction for constructing the complex molecular framework of the compound .

Physical and Chemical Properties Analysis

The physical and chemical properties of acetamide derivatives are influenced by their molecular structure. The presence of various substituents can affect properties such as solubility, melting point, and stability. While the papers do not provide specific data on the compound , the potent biological activity and analgesic effects of similar molecules, as reported in , suggest that the compound may also exhibit significant pharmacological properties. The introduction of the tetrahydroquinolinyl and pyrrolidinyl groups could further modulate these properties, potentially enhancing the compound's activity or altering its pharmacokinetic profile.

Scientific Research Applications

Synthesis and Medicinal Chemistry Applications

The chemical complexity of the specified acetamide derivative suggests its potential utility in medicinal chemistry. For instance, the synthesis of pyrrolidine and 1,2,3,4-tetrahydroquinoline derivatives through Lewis acid-catalyzed reactions showcases the compound's relevance in generating novel pharmacophores (Lu & Shi, 2007). These derivatives are key scaffolds in drug discovery, contributing to the development of new therapeutic agents with potential activity against various diseases. Such synthetic methodologies underscore the importance of the compound in exploring new chemical entities for drug development.

Insecticidal and Agricultural Research

Compounds structurally related to the specified acetamide derivative have shown significant insecticidal activities. A study by Bakhite et al. (2014) introduced pyridine derivatives with pronounced toxicity against cowpea aphid, highlighting the compound's potential application in developing new insecticides (Bakhite et al., 2014). These findings are crucial for agricultural research, offering a pathway to safer and more effective pest control solutions that could enhance crop protection and yield.

Environmental and Chemical Safety Studies

The comparative metabolism study of chloroacetamide herbicides in human and rat liver microsomes by Coleman et al. (2000) provides insights into the environmental and safety aspects of chemicals related to the specified acetamide derivative (Coleman et al., 2000). Understanding the metabolic pathways and potential toxicological impacts of structurally similar compounds is essential for assessing environmental risks and ensuring chemical safety.

Advanced Materials and Chemical Sensing

Research on the structural aspects and properties of salt and inclusion compounds of 8-hydroxyquinoline-based amides, such as the study by Karmakar et al. (2007), hints at the potential of the specified acetamide derivative in the development of new materials or chemical sensors (Karmakar et al., 2007). These compounds' unique structural features could lead to applications in detecting specific ions or molecules, contributing to advancements in chemical sensing technologies.

properties

IUPAC Name |

2-(4-ethoxyphenyl)-N-[2-(1-methyl-3,4-dihydro-2H-quinolin-6-yl)-2-pyrrolidin-1-ylethyl]acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H35N3O2/c1-3-31-23-11-8-20(9-12-23)17-26(30)27-19-25(29-15-4-5-16-29)22-10-13-24-21(18-22)7-6-14-28(24)2/h8-13,18,25H,3-7,14-17,19H2,1-2H3,(H,27,30) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UFFCIHAXOIITPT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)CC(=O)NCC(C2=CC3=C(C=C2)N(CCC3)C)N4CCCC4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H35N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

421.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(4-ethoxyphenyl)-N-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(pyrrolidin-1-yl)ethyl]acetamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(2S)-2-[(3,4,5-trimethoxybenzoyl)amino]propanoic acid](/img/structure/B2499592.png)

![N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(3-((benzyloxy)methyl)piperidin-1-yl)acetamide oxalate](/img/structure/B2499593.png)

![1-[(3-chlorophenyl)methyl]-N-(2-methylsulfanylphenyl)-6-oxopyridine-3-carboxamide](/img/structure/B2499598.png)

![2-[1-(Oxan-3-ylmethyl)piperidin-4-yl]-6-phenylpyridazin-3-one](/img/structure/B2499602.png)